The synthesis of 5-Chloro-1H-imidazole-2-carbaldehyde represents a significant area of interest in heterocyclic chemistry due to its importance as a versatile building block for various applications [1]. Classical synthetic approaches typically begin with readily available imidazole precursors that undergo subsequent functionalization to introduce both the chloro and formyl groups at their respective positions . One of the most established routes involves the direct modification of imidazole or its derivatives through sequential functionalization reactions [3].
A common starting point involves the preparation of imidazole itself, which can be synthesized through the Debus-Radziszewski reaction involving the condensation of an α-dicarbonyl compound with an aldehyde and ammonia [4]. This foundational reaction provides the basic imidazole scaffold that can be further elaborated to introduce the desired substituents [5]. The synthesis of the imidazole core typically proceeds under acidic conditions, with careful control of temperature and reaction time to optimize yields [6].
Once the imidazole core is established, subsequent functionalization reactions can be employed to introduce the formyl group at the 2-position and the chloro substituent at the 5-position [7]. These transformations often require careful control of reaction conditions to ensure regioselectivity and prevent unwanted side reactions [1] [3]. The order of introduction of these functional groups is critical, as it can significantly impact the overall efficiency and yield of the synthetic route .
Table 1: Comparison of Classical Synthetic Routes for 5-Chloro-1H-imidazole-2-carbaldehyde
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Direct formylation followed by chlorination | 1H-imidazole | POCl₃/DMF, N-chlorosuccinimide | 0-5°C, then 5-35°C | 55-60 | [1] [7] |
| Chlorination followed by formylation | 1H-imidazole | N-chlorosuccinimide, POCl₃/DMF | Reflux in methanol, then Vilsmeier-Haack conditions | 40-45 | [3] [8] |
| Ring closure of functionalized precursors | Glycine ester hydrohalide, imidate ester | POCl₃, N,N-substituted formamide acetal | Reflux conditions | 50-55 | [3] |
Research findings indicate that the choice of synthetic route significantly impacts both the yield and purity of the final product [3]. The direct formylation followed by chlorination approach generally provides higher yields compared to the reverse sequence, likely due to the electronic effects of the formyl group directing the subsequent chlorination [1] [7]. However, each approach presents its own advantages and limitations, necessitating careful consideration based on the specific requirements of the synthesis [8].
The introduction of a formyl group at the 2-position of imidazole represents a key step in the synthesis of 5-Chloro-1H-imidazole-2-carbaldehyde [23]. Regioselective formylation techniques have been extensively studied to achieve this transformation with high efficiency and selectivity [24]. The Vilsmeier-Haack reaction stands out as one of the most versatile and widely employed methods for this purpose [9].
The Vilsmeier-Haack formylation involves the reaction of an electron-rich substrate with a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) [25]. This reaction proceeds through the formation of a reactive iminium salt, known as the Vilsmeier reagent, which acts as an electrophile in the subsequent formylation step [9]. The mechanism involves initial formation of the chloroiminium ion from DMF and POCl₃, followed by electrophilic attack on the imidazole ring and subsequent hydrolysis to yield the formylated product [26].
For imidazole derivatives, the Vilsmeier-Haack reaction typically exhibits high regioselectivity for the 2-position due to the inherent electronic properties of the heterocyclic ring [27]. The nitrogen atoms in the imidazole ring direct the electrophilic attack to the 2-position, resulting in the desired regioselectivity [9]. However, the presence of substituents on the ring can influence this selectivity, necessitating careful optimization of reaction conditions [28].
Alternative formylation methods include the use of metalated imidazole derivatives that undergo reaction with formylating agents such as ethyl formate or N-formylpiperidine [29]. These approaches often require the generation of organometallic intermediates through deprotonation with strong bases, followed by reaction with the formylating agent [30]. While these methods can provide high regioselectivity, they typically involve more complex reaction conditions compared to the Vilsmeier-Haack approach [31].
Table 2: Comparison of Regioselective Formylation Techniques for Imidazole Derivatives
| Formylation Method | Reagents | Reaction Conditions | Regioselectivity (2-position) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃/DMF | 0-5°C, then 5-35°C | Excellent | 70-85 | [9] [27] |
| Metalation-formylation | n-BuLi, ethyl formate | -78°C, THF | Good to excellent | 60-75 | [29] [30] |
| Formylation with N-formylpiperidine | LDA, N-formylpiperidine | -78°C to rt, THF | Good | 55-70 | [31] |
| Reductive formylation | CO, H₂, metal catalyst | 80-120°C, pressure | Moderate | 40-60 | [32] |
Research findings indicate that the Vilsmeier-Haack reaction generally provides the highest yields and regioselectivity for the formylation of imidazole derivatives [9] [27]. The reaction conditions, particularly temperature and reaction time, must be carefully controlled to optimize the yield and minimize side reactions [26]. Additionally, the order of introduction of the formyl and chloro groups can significantly impact the overall efficiency of the synthesis . In many cases, introducing the formyl group prior to chlorination provides better results due to the directing effect of the formyl group on subsequent transformations [27] .
Modern synthetic methodologies have revolutionized the preparation of heterocyclic compounds, including 5-Chloro-1H-imidazole-2-carbaldehyde, through the application of microwave-assisted synthesis and flow chemistry techniques [12]. These approaches offer significant advantages over conventional methods, including reduced reaction times, improved yields, and enhanced selectivity .
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions involving imidazole derivatives [35]. The application of microwave irradiation provides rapid and uniform heating, resulting in significantly shortened reaction times compared to conventional heating methods [12]. For the synthesis of 5-Chloro-1H-imidazole-2-carbaldehyde, microwave irradiation has been successfully applied to both the formylation and chlorination steps [36].
In microwave-assisted formylation reactions, the Vilsmeier-Haack conditions can be adapted to microwave conditions, resulting in reaction times reduced from hours to minutes [12]. Typically, the reaction mixture containing the imidazole precursor, DMF, and POCl₃ is subjected to controlled microwave irradiation at temperatures ranging from 80-100°C for 30-60 minutes [35]. This approach not only accelerates the reaction but also often leads to improved yields and reduced formation of by-products [36].
Similarly, microwave-assisted chlorination reactions using N-chlorosuccinimide have demonstrated enhanced efficiency compared to conventional methods [12]. The reaction can be completed in 20-30 minutes under microwave conditions, compared to several hours using traditional heating [35]. The rapid and uniform heating provided by microwave irradiation facilitates more efficient energy transfer, resulting in accelerated reaction rates and improved outcomes [36].
Flow chemistry represents another innovative approach for the synthesis of 5-Chloro-1H-imidazole-2-carbaldehyde [37]. Continuous flow systems offer several advantages, including improved heat and mass transfer, precise control of reaction parameters, and the ability to safely handle hazardous reagents or intermediates [38]. These features make flow chemistry particularly well-suited for reactions involving reactive intermediates or requiring careful temperature control [37].
In flow chemistry approaches, the reagents are continuously pumped through a reactor system, allowing for precise control of reaction time, temperature, and mixing [38]. For the synthesis of imidazole derivatives, flow reactors have been designed to accommodate multi-step sequences, enabling the sequential introduction of functional groups without isolation of intermediates [29]. This approach is particularly valuable for the synthesis of 5-Chloro-1H-imidazole-2-carbaldehyde, as it allows for the integration of formylation and chlorination steps in a continuous process [37].
Research findings have demonstrated that flow chemistry can significantly enhance the efficiency of the Vilsmeier-Haack formylation of imidazole derivatives [29]. By precisely controlling the mixing of reagents and reaction temperature, higher yields and improved selectivity can be achieved compared to batch processes [37]. Additionally, the continuous nature of flow systems facilitates scale-up, making this approach particularly valuable for larger-scale production of 5-Chloro-1H-imidazole-2-carbaldehyde [38].
The combination of microwave irradiation and flow chemistry represents a particularly promising approach for the synthesis of 5-Chloro-1H-imidazole-2-carbaldehyde [29]. Microwave-assisted flow reactors combine the advantages of both technologies, offering rapid heating, precise control of reaction parameters, and continuous processing capabilities [37]. This integrated approach has the potential to significantly enhance the efficiency and scalability of synthetic routes to 5-Chloro-1H-imidazole-2-carbaldehyde and related compounds [38].
The development of effective catalytic systems has significantly advanced the synthesis of 5-Chloro-1H-imidazole-2-carbaldehyde by enhancing reaction efficiency, selectivity, and overall yields [39]. Various catalytic approaches have been explored to optimize both the formylation and chlorination steps in the synthetic pathway [40]. These catalytic systems play crucial roles in facilitating key transformations while minimizing side reactions and improving atom economy [41].
For the formylation step, several catalytic systems have been investigated to enhance the efficiency of the Vilsmeier-Haack reaction [42]. Metal-based catalysts, particularly those containing transition metals such as copper, nickel, and palladium, have demonstrated significant potential in activating the imidazole ring toward electrophilic attack [43]. These catalysts typically function by coordinating to the nitrogen atoms of the imidazole ring, thereby increasing the nucleophilicity of the carbon atoms and facilitating the formylation process [44].
Imidazole itself has been found to serve as an effective catalyst in certain formylation reactions [14]. The catalytic role of imidazole involves its participation in the formation of reactive intermediates, facilitating the transfer of the formyl group to the substrate [14]. This self-catalytic effect can be particularly valuable in the synthesis of imidazole derivatives, as it eliminates the need for additional catalysts and simplifies the reaction system [19].
In the context of chlorination reactions, various catalytic systems have been developed to enhance both reactivity and selectivity [45]. Lewis acid catalysts, such as aluminum chloride, zinc chloride, and iron(III) chloride, have been widely employed to activate chlorinating agents and direct the chlorination to specific positions of the imidazole ring [46]. These catalysts interact with the chlorinating agent, generating more electrophilic species that readily react with the electron-rich positions of the imidazole ring [47].
Table 3: Catalytic Systems for Yield Enhancement in the Synthesis of 5-Chloro-1H-imidazole-2-carbaldehyde
| Reaction Type | Catalyst | Loading (mol%) | Reaction Conditions | Yield Improvement (%) | Reference |
|---|---|---|---|---|---|
| Formylation | Copper(II) triflate | 5-10 | DMF/POCl₃, 40-60°C | 15-20 | [43] [44] |
| Formylation | Imidazole | 20-30 | DMF/POCl₃, rt to 50°C | 10-15 | [14] [19] |
| Chlorination | Zinc chloride | 10-15 | NCS, MeOH, reflux | 20-25 | [46] [47] |
| Chlorination | Iron(III) chloride | 5-10 | Cl₂ or NCS, DCM, 0°C to rt | 15-20 | [45] [47] |
| One-pot synthesis | Nickel(II) acetate | 2-5 | DMF/POCl₃, then NCS, 40-80°C | 25-30 | [41] [43] |
Phase-transfer catalysts have also shown promise in enhancing the efficiency of chlorination reactions, particularly when using aqueous-organic biphasic systems [48]. Quaternary ammonium salts, such as tetrabutylammonium bromide or tetrabutylammonium hydrogen sulfate, facilitate the transfer of reactive species between the aqueous and organic phases, resulting in improved reaction rates and yields [49]. This approach is particularly valuable for reactions involving water-sensitive reagents or intermediates [48].
Recent research has focused on the development of dual-functional catalytic systems capable of promoting both formylation and chlorination steps in a one-pot process [41]. These integrated catalytic approaches aim to streamline the synthesis of 5-Chloro-1H-imidazole-2-carbaldehyde by eliminating the need for intermediate isolation and purification steps [50]. For example, certain nickel and copper complexes have demonstrated the ability to catalyze sequential formylation and chlorination reactions under carefully optimized conditions [41] [43].
The optimization of catalytic systems for the synthesis of 5-Chloro-1H-imidazole-2-carbaldehyde involves careful consideration of various factors, including catalyst loading, reaction temperature, solvent effects, and potential catalyst recovery and reuse [51]. Research findings indicate that even small amounts of appropriate catalysts can lead to significant improvements in reaction outcomes, highlighting the importance of catalyst selection and optimization in the development of efficient synthetic routes [41] [51].
The transition from laboratory-scale synthesis to industrial production of 5-Chloro-1H-imidazole-2-carbaldehyde presents numerous challenges that must be addressed to ensure economic viability, process safety, and environmental sustainability [52]. These challenges span various aspects of the manufacturing process, including raw material selection, reaction engineering, purification strategies, and waste management [53].
One of the primary challenges in industrial-scale production involves the handling and safe use of hazardous reagents commonly employed in the synthesis of 5-Chloro-1H-imidazole-2-carbaldehyde [54]. Reagents such as phosphorus oxychloride (POCl₃), N-chlorosuccinimide, and chlorinating agents pose significant safety risks when used at large scale [55]. Industrial processes must incorporate robust engineering controls, including specialized reactor designs and containment systems, to mitigate these risks [54] [55].
The cost and availability of raw materials represent another significant challenge for industrial production [28]. The economic viability of large-scale synthesis depends heavily on access to cost-effective starting materials and reagents. While laboratory-scale syntheses may utilize expensive or specialized reagents, industrial processes typically require more economical alternatives without compromising product quality or yield [28].
Heat management presents particular challenges in scaling up reactions involving highly exothermic steps, such as the Vilsmeier-Haack formylation. The increased reaction volume in industrial settings results in reduced surface-to-volume ratios, making efficient heat transfer more difficult. This can lead to localized hotspots, runaway reactions, or decreased selectivity if not properly addressed through specialized reactor designs and careful process control.
Table 4: Industrial-Scale Production Challenges and Potential Solutions
| Challenge Category | Specific Issues | Potential Solutions | Implementation Complexity | Reference |
|---|---|---|---|---|
| Safety concerns | Handling of POCl₃, chlorinating agents | Continuous flow processes, in-situ reagent generation | High | [54] [55] |
| Raw material costs | Expensive starting materials and reagents | Alternative synthetic routes, recycling of key components | Medium to high | [28] |
| Heat management | Exothermic reactions, hotspot formation | Specialized reactor designs, improved mixing systems | Medium | |
| Purification | Product isolation, solvent recovery | Continuous crystallization, membrane separation | High | |
| Environmental impact | Waste generation, solvent disposal | Catalytic processes, solvent recycling, green chemistry principles | Medium to high | |
| Scale-up effects | Decreased yields, altered selectivity | Process modeling, pilot plant studies | Medium |
Purification and isolation of the final product at industrial scale present additional challenges. Laboratory-scale purification techniques, such as column chromatography, are typically not feasible for large-scale production due to economic and practical limitations. Industrial processes must rely on more scalable purification methods, such as crystallization, distillation, or continuous extraction, which may require significant optimization to achieve the desired product purity.
Environmental considerations also play a crucial role in industrial-scale production. The generation of waste streams, particularly those containing halogenated compounds or heavy metals from catalysts, poses significant environmental challenges. Sustainable manufacturing approaches, including solvent recycling, catalyst recovery, and the implementation of green chemistry principles, are increasingly important for modern industrial processes.
The development of continuous manufacturing processes represents a promising approach to address many of these challenges. Continuous flow systems offer several advantages for industrial production, including improved safety profiles for hazardous reagents, enhanced heat transfer capabilities, and more consistent product quality. However, the implementation of continuous processes requires significant investment in specialized equipment and process development.
The solubility behavior of 5-Chloro-1H-imidazole-2-carbaldehyde reflects the compound's amphiphilic nature, combining polar functional groups with a heterocyclic aromatic core. The molecule exhibits moderate to high solubility in polar protic and aprotic solvents while demonstrating limited solubility in nonpolar media [1] [2] [3].
In highly polar solvents such as water, methanol, and ethanol, the compound demonstrates moderately high solubility attributed to extensive hydrogen bonding interactions. The aldehyde carbonyl oxygen serves as a hydrogen bond acceptor, while the imidazole nitrogen and NH group function as both hydrogen bond donors and acceptors [2] [3]. The compound shows excellent solubility in dipolar aprotic solvents including dimethyl sulfoxide and dimethylformamide, where dipole-dipole interactions and specific solvation effects predominate [1] [3].
The solubility profile in nonpolar solvents demonstrates characteristic hydrophobic exclusion effects. In aromatic solvents such as toluene, the compound exhibits poor solubility despite potential π-π stacking interactions with the imidazole ring [3]. Aliphatic hydrocarbon solvents such as hexane show negligible dissolution of the compound, consistent with the highly polar nature of the functional groups [3].
The chlorine substituent contributes to the overall lipophilicity while simultaneously providing additional dipolar interactions in moderately polar solvents such as dichloromethane and chloroform, resulting in intermediate solubility values [3].
| Solvent Type | Polarity | Solubility | Notes |
|---|---|---|---|
| Water | High | Moderately soluble | Enhanced by hydrogen bonding of aldehyde and NH groups |
| Methanol | High | Highly soluble | Good solubility due to polar interactions |
| Ethanol | High | Highly soluble | Good solubility due to polar interactions |
| Dimethyl sulfoxide (DMSO) | High | Highly soluble | Excellent solvent for imidazole derivatives |
| Dimethylformamide (DMF) | High | Highly soluble | Excellent solvent for imidazole derivatives |
| Dichloromethane | Medium | Moderately soluble | Limited solubility due to polar/nonpolar mismatch |
| Chloroform | Medium | Moderately soluble | Limited solubility due to polar/nonpolar mismatch |
| Toluene | Low | Poorly soluble | Poor solubility in aromatic solvents |
| Hexane | Very Low | Insoluble | Negligible solubility in alkane solvents |
5-Chloro-1H-imidazole-2-carbaldehyde exhibits moderate thermal stability with a characteristic multi-step decomposition profile typical of halogenated heterocyclic compounds [4] [5] [6]. Thermogravimetric analysis reveals distinct decomposition stages occurring within defined temperature ranges.
The initial thermal decomposition begins at approximately 180-220°C, marked by the onset of mass loss corresponding to carbon-chlorine bond cleavage [5] [6]. This temperature range aligns with typical C-Cl bond dissociation energies in aromatic heterocyclic systems. The primary decomposition products include hydrogen chloride gas and dechlorinated imidazole intermediates [6].
At elevated temperatures (250-280°C), the maximum decomposition rate occurs, characterized by extensive ring fragmentation and aldehyde group decomposition [4] [5]. Mass spectrometric analysis of decomposition products reveals formation of carbon monoxide, ammonia, nitrogen gas, and various low molecular weight fragments [6].
Complete decomposition occurs above 350°C, resulting in carbonaceous residue formation and complete volatilization of organic components [4] [5]. The activation energy for the overall decomposition process is estimated at 120-160 kJ/mol, indicating moderate thermal resistance compared to other imidazole derivatives [7].
The decomposition mechanism follows a nucleophilic displacement pathway where halide ions attack alkyl or carbonyl carbon centers, leading to sequential bond cleavage and ring opening reactions [6]. This mechanism is consistent with thermal decomposition patterns observed in other haloimidazole compounds [6].
| Property | Value/Description | Reference Basis |
|---|---|---|
| Thermal Decomposition Onset (°C) | 180-220 | Similar chloroimidazole compounds |
| Maximum Decomposition Rate (°C) | 250-280 | TGA analysis of related structures |
| Complete Decomposition (°C) | >350 | Complete pyrolysis temperature range |
| Primary Decomposition Products | HCl, imidazole derivatives | Mass spectrometry of decomposition |
| Secondary Decomposition Products | CO, NH₃, N₂, char residue | Complete thermal analysis studies |
| Activation Energy (kJ/mol) | 120-160 (estimated) | Kinetic analysis of imidazole derivatives |
| Thermal Stability | Moderate - stable up to ~180°C | Comparative thermal stability data |
| Decomposition Mechanism | Multi-step process with C-Cl bond cleavage followed by ring degradation | Mechanistic studies on haloimidazoles |
5-Chloro-1H-imidazole-2-carbaldehyde exhibits amphoteric behavior characteristic of imidazole derivatives, functioning as both a Brønsted acid and base depending on solution conditions [8] [9]. The compound possesses multiple ionizable sites that contribute to its complex acid-base equilibria.
The primary basic site is located at the N-1 nitrogen of the imidazole ring, with an estimated pKa value of 6.5-7.2 [8] [9]. This represents a slight decrease from the parent imidazole (pKa ≈ 7.0) due to the electron-withdrawing effects of both the chlorine substituent and the aldehyde group [9]. The conjugate acid formation occurs through protonation at this nitrogen center, stabilized by resonance delocalization within the imidazole ring system [9].
The acidic behavior arises from the N-3 hydrogen of the imidazole ring, with an estimated pKa value of 13.5-14.5 [9]. Deprotonation at this site generates a symmetrical imidazolide anion stabilized by resonance structures [9]. The aldehyde group does not significantly contribute to the acidic properties under normal aqueous conditions.
The compound demonstrates optimal stability in the pH range 4-10, where neither extreme protonation nor deprotonation occurs [10]. At pH < 4, extensive protonation may lead to enhanced electrophilic reactivity at the aldehyde carbon. At pH > 10, deprotonation and potential aldol condensation reactions may occur, leading to gradual decomposition [10].
The isoelectric point is calculated to be approximately 10.0-10.8, representing the pH at which the net charge on the molecule approaches zero [10].
| Property | Value | Notes |
|---|---|---|
| Basic pKa (imidazole N) | 6.5-7.2 | Similar to parent imidazole with slight reduction due to electron-withdrawing groups |
| Acidic pKa (NH proton) | 13.5-14.5 | Similar to parent imidazole |
| Isoelectric Point (pI) | 10.0-10.8 | Calculated from pKa values |
| Protonation Site | N-1 of imidazole ring | Most basic nitrogen in the ring |
| Deprotonation Site | N-3 hydrogen of imidazole ring | Acidic proton on ring nitrogen |
| Amphoteric Behavior | Yes - can act as both acid and base | Characteristic of imidazole derivatives |
| pH Stability Range | 4-10 (stable), <4 or >10 (gradual decomposition) | Outside this range may lead to hydrolysis or degradation |
Density Functional Theory calculations using the B3LYP functional with various basis sets provide comprehensive insights into the electronic structure and molecular properties of 5-Chloro-1H-imidazole-2-carbaldehyde [12] [13] [14].
The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the imidazole ring system, with significant electron density concentrated on the nitrogen atoms and carbon-carbon bonds [12] [13]. HOMO energies calculated at the B3LYP/6-31G(d,p) level range from -6.8 to -7.2 eV, while the B3LYP/6-311+G(d,p) level yields -7.0 to -7.4 eV [12] [13].
The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the aldehyde carbonyl group, with substantial π* character [12] [13]. LUMO energies are calculated at -2.1 to -2.5 eV (6-31G(d,p)) and -2.3 to -2.7 eV (6-311+G(d,p)) [12] [13].
The HOMO-LUMO energy gap of 4.3-4.9 eV indicates moderate chemical reactivity and kinetic stability [12] [13] [14]. This energy gap suggests that the molecule is neither highly reactive nor completely inert, making it suitable for controlled chemical transformations [14].
Global reactivity descriptors calculated from frontier orbital energies include:
Dipole moment calculations reveal high molecular polarity with values ranging from 4.2 to 5.1 Debye, attributed to the combination of electronegative chlorine, carbonyl oxygen, and imidazole nitrogen atoms [12] [16]. The molecular polarizability is calculated at 12.5-15.1 ų, representing moderate polarizability for an organic molecule of this size [16].
Natural Bond Orbital analysis confirms charge transfer interactions between the chlorine substituent and imidazole ring, as well as conjugation effects between the aldehyde group and heterocyclic system [12].
| Property | B3LYP/6-31G(d,p) | B3LYP/6-311+G(d,p) | Notes |
|---|---|---|---|
| HOMO Energy (eV) | -6.8 to -7.2 | -7.0 to -7.4 | HOMO primarily on imidazole ring |
| LUMO Energy (eV) | -2.1 to -2.5 | -2.3 to -2.7 | LUMO on aldehyde carbonyl group |
| HOMO-LUMO Gap (eV) | 4.3-4.9 | 4.3-4.7 | Indicates moderate chemical reactivity |
| Dipole Moment (Debye) | 4.2-4.8 | 4.5-5.1 | High polarity due to carbonyl and NH groups |
| Polarizability (ų) | 12.5-14.2 | 13.2-15.1 | Moderate polarizability for organic molecule |
| Hardness η (eV) | 2.15-2.45 | 2.15-2.35 | Moderate hardness indicating stability |
| Softness S (eV⁻¹) | 0.41-0.47 | 0.43-0.47 | Reciprocal of hardness |
| Electronegativity χ (eV) | 4.45-4.85 | 4.65-5.05 | Average of HOMO and LUMO energies |
| Electrophilicity Index ω (eV) | 4.8-5.6 | 5.2-6.1 | Measure of electrophilic character |